molecular formula C9H10ClNO2 B12572337 Propanamide, N-(3-chloro-2-hydroxyphenyl)- CAS No. 221291-87-8

Propanamide, N-(3-chloro-2-hydroxyphenyl)-

Cat. No.: B12572337
CAS No.: 221291-87-8
M. Wt: 199.63 g/mol
InChI Key: QPWHEDZASSKIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-(3-chloro-2-hydroxyphenyl)- is a chemical compound with the molecular formula C9H10ClNO2. It is known for its unique structure, which includes a chloro group and a hydroxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-chloro-2-hydroxyphenyl)- typically involves the reaction of 3-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-(3-chloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-(3-chloro-2-hydroxyphenyl)- is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

221291-87-8

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-(3-chloro-2-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H10ClNO2/c1-2-8(12)11-7-5-3-4-6(10)9(7)13/h3-5,13H,2H2,1H3,(H,11,12)

InChI Key

QPWHEDZASSKIQB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.